molecular formula C21H19ClN2O2 B2550732 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide CAS No. 898458-09-8

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Cat. No. B2550732
CAS RN: 898458-09-8
M. Wt: 366.85
InChI Key: CRZGYCKYRPRCCI-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemically synthesized molecule that appears to be related to the class of compounds known as benzamides, which are often explored for their pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related indole derived benzamides has been demonstrated using (DHQD)2PHAL catalyzed enantioselective chlorocyclization. This method has been effective in producing spiro-indolines and fused indolines with high yields and excellent enantioselectivity, as seen in the synthesis of spiro-indolines with up to 90% yield and 96% enantiomeric excess (ee) , and fused indolines with up to 98% yield and greater than 99% ee . These results suggest that a similar approach could potentially be applied to synthesize the compound 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide with high stereoselectivity.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined through crystallography . This compound crystallizes in the monoclinic space group and exhibits significant differences in bond angles, which are common in furan compounds and may be attributed to hybridization effects at the furan atoms. The furan and benzene rings in this structure are inclined at an angle of 12.6(2)°. This information provides a basis for understanding the potential molecular geometry and interatomic interactions that could be present in 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide. However, the catalytic enantioselective chlorocyclization process used to synthesize related benzamides indicates that the compound may also undergo similar cyclization reactions, potentially leading to the formation of complex structures with multiple stereocenters.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the crystal structure analysis of a related furamide compound provides data on unit cell parameters and suggests that the compound has a relatively high density. These properties are important for understanding the compound's behavior in a solid state, which can influence its handling, formulation, and potential applications in a pharmaceutical context.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by El’chaninov and Aleksandrov (2017) highlights methods for synthesizing furan derivatives, like 2-(furan-2-yl)thiazolo[5,4-f]quinoline, through electrophilic substitution reactions. This provides insight into the synthesis techniques applicable to 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (El’chaninov & Aleksandrov, 2017).

  • Reactivity and Formation : Another study by El’chaninov and Aleksandrov (2017) on 2-(furan-2-yl)benzo[e][1,3]benzothiazole shows similar reactivity patterns, demonstrating the potential chemical behaviors of compounds containing furan-2-yl groups (El’chaninov & Aleksandrov, 2017).

  • Photochemical Applications : Protti, Fagnoni, and Albini (2012) describe a photochemical route to synthesize 2-substituted benzo[b]furans, indicating the utility of photochemical reactions in synthesizing compounds similar to 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Protti, Fagnoni, & Albini, 2012).

Crystal Structure and Analysis

  • Crystallographic Analysis : Research by Galešić and Vlahov (1990) on 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a structurally related compound, provides insights into crystallography and bonding angles that could be relevant for understanding the crystal structure of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Galešić & Vlahov, 1990).

Biological and Pharmacological Activities

  • Antimicrobial and Antioxidant Activity : Devi et al. (2010) studied the antimicrobial and antioxidant activities of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, which could imply similar potential biological activities for 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (Devi et al., 2010).

  • Enzyme Inhibition Properties : A study by Yun et al. (1995) on chlorophyllin, which inhibits cytochrome P450 activities, indicates that similar compounds like 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide might also have enzyme inhibition properties (Yun et al., 1995).

properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZGYCKYRPRCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

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